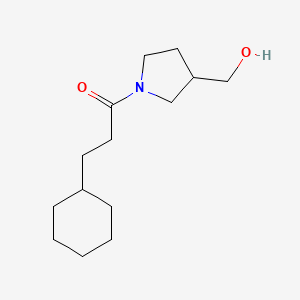

![molecular formula C11H13N3O B1467397 [1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 1126635-76-4](/img/structure/B1467397.png)

[1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanol

Overview

Description

Scientific Research Applications

Catalytic Applications

A Highly Active Catalyst for Huisgen 1,3-dipolar Cycloadditions : Research by Ozcubukcu et al. (2009) introduced a tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand, which forms a stable complex with CuCl, catalyzing Huisgen 1,3-dipolar cycloadditions efficiently. This catalyst operates under water or neat conditions with low loadings and short reaction times, marking it as an exceptional choice for CuAAC (Copper(I)-catalyzed Azide-Alkyne Cycloaddition) reactions, demonstrating the versatility and efficiency of triazole derivatives in catalysis (Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009).

Material Science and Coordination Chemistry

Synthesis and Dielectric Properties of Copper(II) Coordination Compounds : Jin Yang (2006) explored the hydrothermal synthesis of a molecular coordination compound using a related triazole derivative as a ligand, showcasing the compound's promising dielectric physical properties. This indicates the potential of such derivatives in developing materials with specific electronic or optical properties (Yang, 2006).

Rhenium(I) Complexes for Spectroscopic and Computational Study : A study by Anderson et al. (2013) synthesized electronically tuned rhenium(I) complexes using substituted triazole ligands, examining their electronic properties through various spectroscopic methods and computational studies. The research highlights the application of triazole derivatives in creating complexes with interesting electronic and optical properties, useful in fields such as photovoltaics and molecular electronics (Anderson et al., 2013).

Organic Synthesis

Novel Synthesis of Pyrazole Derivatives : Hote and Lokhande (2014) reported on the synthesis of novel indazolyl and isoxazoleyl derivatives starting from a pyrazole derivative, highlighting the versatility of triazole-containing compounds in synthesizing a wide range of organic molecules. This work underlines the utility of such compounds in expanding the toolkit available for organic synthesis (Hote & Lokhande, 2014).

Corrosion Inhibition

Corrosion Inhibitors for Mild Steel : A study by Ma et al. (2017) investigated triazole derivatives as corrosion inhibitors for mild steel in acidic medium. The findings suggest that these compounds can effectively protect metals from corrosion, which is crucial for their longevity in industrial applications. This research opens pathways for the development of more efficient and environmentally friendly corrosion inhibitors (Ma, Qi, He, Tang, & Lu, 2017).

Mechanism of Action

Target of Action

The compound “[1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanol” is a triazole derivative. Triazoles are a class of compounds that are known to interact with various enzymes and receptors in biological systems, including cytochrome P450 enzymes and GABA_A receptors .

Mode of Action

Triazoles generally exert their effects by binding to their target proteins and modulating their activity. The exact mode of action would depend on the specific target of “this compound” and the nature of its interaction with this target .

Biochemical Pathways

The impact of “this compound” on biochemical pathways would depend on its specific targets. If it targets cytochrome P450 enzymes, for example, it could affect the metabolism of various drugs and endogenous compounds .

Pharmacokinetics

The ADME properties of “this compound” would depend on various factors including its chemical structure, solubility, stability, and the presence of functional groups that can undergo metabolic transformations .

Result of Action

The molecular and cellular effects of “this compound” would depend on its mode of action and the specific biological systems it interacts with .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds could influence the action, efficacy, and stability of "this compound" .

properties

IUPAC Name |

[1-(3,4-dimethylphenyl)triazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-8-3-4-11(5-9(8)2)14-6-10(7-15)12-13-14/h3-6,15H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COCVVHVFRCTWBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C=C(N=N2)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{1-[(2-Chloro-4-fluorophenyl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1467316.png)

![N-tert-butyl-2-[3-(hydroxymethyl)pyrrolidin-1-yl]acetamide](/img/structure/B1467317.png)

![{1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467319.png)

![6-chloro-N-[(3-fluorophenyl)methyl]-2-methylpyrimidin-4-amine](/img/structure/B1467322.png)

amine](/img/structure/B1467325.png)

![1-[3-(hydroxymethyl)pyrrolidin-1-yl]-2-(1H-1,2,3,4-tetrazol-1-yl)ethan-1-one](/img/structure/B1467327.png)

![{1-[(3,4-Dichlorophenyl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1467329.png)

![2-[3-(hydroxymethyl)pyrrolidin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B1467330.png)

![2-Cyclopropyl-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1467332.png)

![1-[(2-chloro-6-fluorophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole](/img/structure/B1467335.png)

![4-(chloromethyl)-1-[2-(propan-2-yl)phenyl]-1H-1,2,3-triazole](/img/structure/B1467336.png)